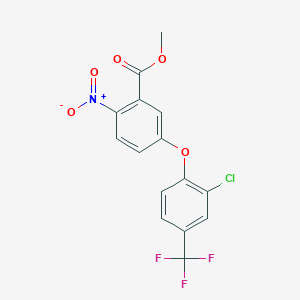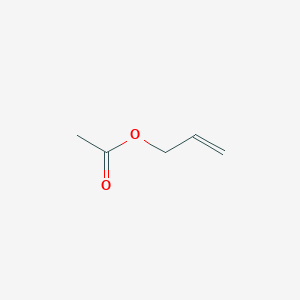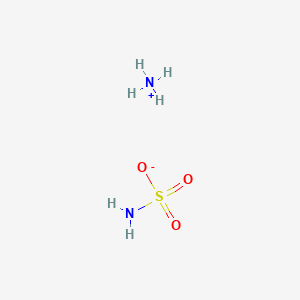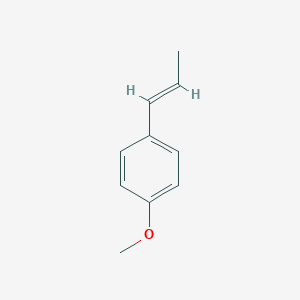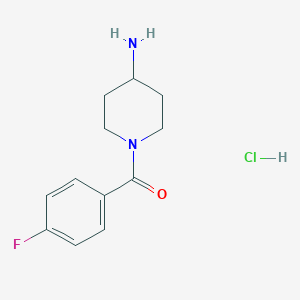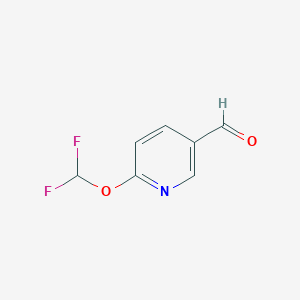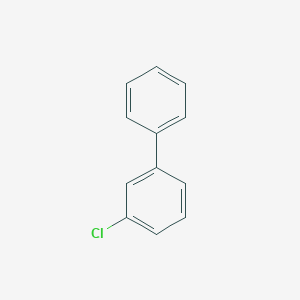![molecular formula C7H7N3O B165852 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone CAS No. 135830-23-8](/img/structure/B165852.png)
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic adenosine monophosphate (cAMP), which has been found to have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in lab experiments is its specificity towards certain enzymes, such as COX-2 and PDE4. This specificity allows for targeted inhibition of these enzymes, without affecting other enzymes in the body. However, one of the limitations of using 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone. One direction is to study its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of cancer, either alone or in combination with other anti-cancer drugs. Additionally, further research can be done to explore the potential use of 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone in the treatment of viral infections.
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
135830-23-8 |
|---|---|
Produktname |
1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone |
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1-imidazo[1,2-b]pyrazol-1-ylethanone |
InChI |
InChI=1S/C7H7N3O/c1-6(11)9-4-5-10-7(9)2-3-8-10/h2-5H,1H3 |
InChI-Schlüssel |
LPSQDAQCEKDSRL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN2C1=CC=N2 |
Kanonische SMILES |
CC(=O)N1C=CN2C1=CC=N2 |
Synonyme |
1H-Imidazo[1,2-b]pyrazole, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

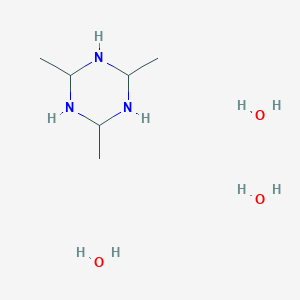
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
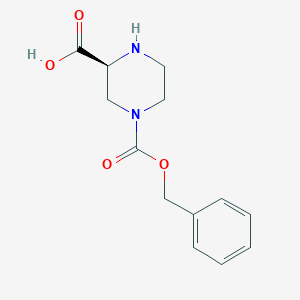
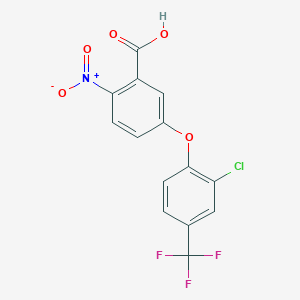
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
